Tetrahydro-2-(2-phenylethoxy)-2H-pyran
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Overview
Description
Tetrahydro-2-(2-phenylethoxy)-2H-pyran, also known as TPEP, is a chemical compound that has gained significant attention in the scientific community due to its potential in various research fields. TPEP is a pyran derivative that possesses unique chemical properties, making it an attractive candidate for scientific research.
Mechanism Of Action
The mechanism of action of Tetrahydro-2-(2-phenylethoxy)-2H-pyran is not fully understood, but it is believed to act as a Lewis acid catalyst, facilitating various chemical reactions. Tetrahydro-2-(2-phenylethoxy)-2H-pyran has also been shown to possess antioxidant properties, which may contribute to its biological activity.
Biochemical And Physiological Effects
Tetrahydro-2-(2-phenylethoxy)-2H-pyran has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that Tetrahydro-2-(2-phenylethoxy)-2H-pyran can inhibit the growth of cancer cells, suggesting its potential as an anticancer agent. Tetrahydro-2-(2-phenylethoxy)-2H-pyran has also been shown to possess neuroprotective properties, which may have implications for the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
Tetrahydro-2-(2-phenylethoxy)-2H-pyran possesses several advantages as a research tool, including its high purity and ease of synthesis. However, Tetrahydro-2-(2-phenylethoxy)-2H-pyran also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on Tetrahydro-2-(2-phenylethoxy)-2H-pyran. One area of interest is the development of new synthetic methods for Tetrahydro-2-(2-phenylethoxy)-2H-pyran that are more efficient and environmentally friendly. Additionally, there is a need for further studies on the mechanism of action of Tetrahydro-2-(2-phenylethoxy)-2H-pyran and its potential applications in various research fields, including medicine and materials science.
Synthesis Methods
Tetrahydro-2-(2-phenylethoxy)-2H-pyran can be synthesized using a variety of methods, including the reaction of 2-phenylethanol with tetrahydro-2-furanone in the presence of a strong acid catalyst. Another method involves the reaction of 2-phenylethanol with 2,3-epoxybutane in the presence of a Lewis acid catalyst. Both methods produce Tetrahydro-2-(2-phenylethoxy)-2H-pyran in good yields and high purity.
Scientific Research Applications
Tetrahydro-2-(2-phenylethoxy)-2H-pyran has been extensively studied for its potential use in various scientific research fields. One of the most promising applications of Tetrahydro-2-(2-phenylethoxy)-2H-pyran is in the field of organic synthesis. Tetrahydro-2-(2-phenylethoxy)-2H-pyran can be used as a reagent in the synthesis of various organic compounds, including pyridine derivatives and amino acids.
properties
CAS RN |
1927-61-3 |
---|---|
Product Name |
Tetrahydro-2-(2-phenylethoxy)-2H-pyran |
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-(2-phenylethoxy)oxane |
InChI |
InChI=1S/C13H18O2/c1-2-6-12(7-3-1)9-11-15-13-8-4-5-10-14-13/h1-3,6-7,13H,4-5,8-11H2 |
InChI Key |
YTSCAWRTSJUGJL-UHFFFAOYSA-N |
SMILES |
C1CCOC(C1)OCCC2=CC=CC=C2 |
Canonical SMILES |
C1CCOC(C1)OCCC2=CC=CC=C2 |
Other CAS RN |
1927-61-3 |
Origin of Product |
United States |
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